Superior Neuroprotection in SH-SY5Y Cells: Head-to-Head Comparison with Ifenprodil
GluN2B-NMDAR antagonist-1 (Compound Z25) provides significantly better neuroprotection than the positive control ifenprodil in an NMDA-induced SH-SY5Y cell injury model. At the same concentration (5 μM), Z25 achieved a neuroprotection percentage of 55.8 ± 0.6%, whereas ifenprodil provided only 41.0 ± 2.7% protection [1].
| Evidence Dimension | Neuroprotection against NMDA-induced cell injury |
|---|---|
| Target Compound Data | 55.8 ± 0.6% protection at 5 μM |
| Comparator Or Baseline | Ifenprodil: 41.0 ± 2.7% protection at 5 μM |
| Quantified Difference | 14.8 percentage points higher protection (approx. 36% relative improvement) |
| Conditions | SH-SY5Y cells; NMDA insult; compound treatment concentration: 5 μM |
Why This Matters
This data establishes Z25 as a more effective neuroprotectant than the classical GluN2B antagonist ifenprodil in a well-validated cellular model of excitotoxicity, which is directly relevant to screening for ischemic stroke therapeutics.
- [1] Quan J, Yang H, Qin F, He Y, Liu J, Zhao Y, Ma C, Cheng M. Discovery of novel tryptamine derivatives as GluN2B subunit-containing NMDA receptor antagonists via pharmacophore-merging strategy with orally available therapeutic effect of cerebral ischemia. Eur J Med Chem. 2023 May 5;253:115318. doi: 10.1016/j.ejmech.2023.115318. View Source
